![molecular formula C18H15FN2O B10773737 N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide](/img/structure/B10773737.png)
N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU0360172 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). It has shown promise in various preclinical models, particularly in the context of neurological disorders such as epilepsy and traumatic brain injury .
Preparation Methods
The synthesis of VU0360172 involves multiple steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the formation of an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . The compound is typically prepared in a solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for experimental use .
Chemical Reactions Analysis
VU0360172 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Cycloaddition: The alkyne group in VU0360172 can participate in CuAAC reactions, forming triazole rings.
Scientific Research Applications
VU0360172 has a wide range of scientific research applications:
Mechanism of Action
VU0360172 acts as a positive allosteric modulator of the mGlu5 receptor. It enhances the receptor’s response to its endogenous ligand, leading to increased polyphosphoinositide hydrolysis and subsequent intracellular signaling . This modulation affects various pathways, including those involved in synaptic plasticity and neuroprotection .
Comparison with Similar Compounds
VU0360172 is often compared with other mGlu5 receptor positive allosteric modulators, such as VU0409551. While both compounds exhibit similar efficacy in preclinical models, they differ in their signaling mechanisms. For instance, VU0409551 significantly decreases the expression of phosphorylated AKT, whereas VU0360172 affects phosphorylated MAPK levels . This highlights the unique molecular interactions and potential therapeutic applications of VU0360172.
References
Properties
Molecular Formula |
C18H15FN2O |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15FN2O/c19-15-4-1-3-13(11-15)7-9-16-10-8-14(12-20-16)18(22)21-17-5-2-6-17/h1,3-4,8,10-12,17H,2,5-6H2,(H,21,22) |
InChI Key |
NEMHWVUKNWAKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B10773661.png)
![[125I]Heat](/img/structure/B10773665.png)
![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10773670.png)
![2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid](/img/structure/B10773679.png)
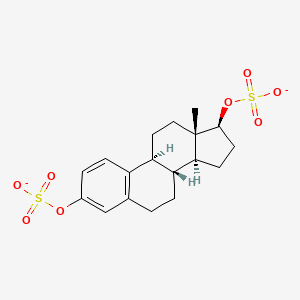
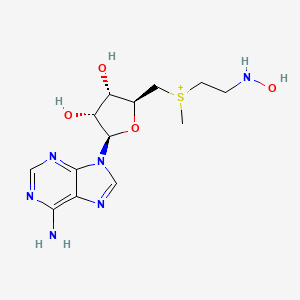
![[(3S,5R,6S,8S,10R,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773709.png)
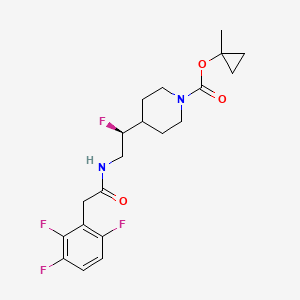
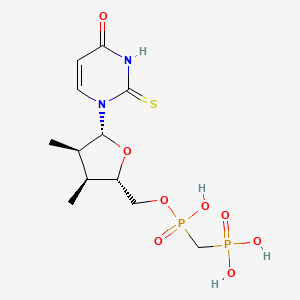
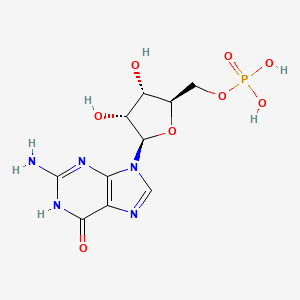
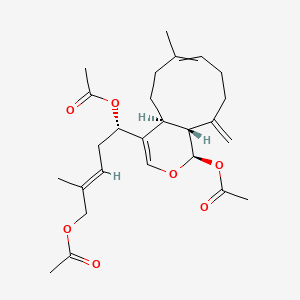
![4-(5-(4-Chlorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B10773733.png)
![2-(2-(4-(2,3-dihydro-1H-inden-2-ylamino)pyrido[3,4-d]pyrimidin-6-ylamino)ethoxy)ethanol](/img/structure/B10773738.png)
![1-N-[(2S,3R)-3-hydroxy-4-[[(2S,3S)-3-hydroxy-1-(2-methylpropylamino)-1-oxohexan-2-yl]amino]-1-phenylbutan-2-yl]-3-N-methyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B10773739.png)
